Dinoficistoxina 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La dinofisistoxina-1 es una toxina marina producida por ciertas especies de dinoflagelados, como Dinophysis acuminata y Prorocentrum lima. Es parte del grupo de toxinas del ácido okadaico, que son conocidas por causar intoxicación por mariscos diarreicos en humanos. Esta toxina se acumula en bivalvos filtradores como mejillones, almejas, ostras y vieiras, lo que representa un riesgo significativo para la salud cuando se consumen mariscos contaminados .

Aplicaciones Científicas De Investigación

La dinofisistoxina-1 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un estándar de referencia en química analítica para la detección y cuantificación de toxinas marinas en mariscos.

Biología: Los investigadores estudian sus efectos en los procesos celulares, particularmente su capacidad para inhibir las proteínas fosfatasas.

Medicina: Sirve como una herramienta para comprender los mecanismos de intoxicación por mariscos diarreicos y para desarrollar posibles tratamientos.

Industria: Se utiliza en el desarrollo de biosensores para detectar toxinas marinas en mariscos

Mecanismo De Acción

La dinofisistoxina-1 ejerce sus efectos inhibiendo las proteínas fosfatasas de serina/treonina, específicamente la proteína fosfatasa 1 y la proteína fosfatasa 2A. Esta inhibición interrumpe las vías de señalización celular, lo que lleva a la acumulación de proteínas fosforiladas y la consiguiente disfunción celular. La capacidad de la toxina para cruzar el epitelio intestinal y afectar las proteínas de unión estrecha como la ocludina contribuye a su alta toxicidad oral .

Compuestos similares:

Ácido okadaico: Otro miembro del grupo de toxinas del ácido okadaico, conocido por su mecanismo de acción y toxicidad similares.

Dinofisistoxina-2: Un análogo estructural de la dinofisistoxina-1 con efectos de toxicidad y biológicos ligeramente diferentes.

Dinofisistoxina-3: Otro análogo que a menudo se encuentra en mariscos contaminados junto con la dinofisistoxina-1

Singularidad: La dinofisistoxina-1 es única debido a su mayor toxicidad oral en comparación con otros miembros del grupo del ácido okadaico. Su capacidad para interrumpir las proteínas de unión estrecha y cruzar el epitelio intestinal de manera más efectiva la convierte en particularmente potente .

Análisis Bioquímico

Biochemical Properties

Dinophysistoxin 1, along with its analogues okadaic acid (OA) and dinophysistoxin 2 (DTX2), are potent inhibitors of protein phosphatases PP2A and PP1 . These interactions with enzymes play a crucial role in the biochemical reactions induced by DTX1.

Cellular Effects

In cellular terms, DTX1 has been found to disrupt the integrity of Caco-2 monolayers at concentrations above 50 nM . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Dinophysistoxin 1 exerts its effects through binding interactions with biomolecules, specifically protein phosphatases. This binding can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Dinophysistoxin 1 can change. For example, in a study where mice were treated with sublethal doses of DTX1 for 7 days, the mice lost body weight, and the disease activity index and intestinal crypt depths increased .

Dosage Effects in Animal Models

The effects of Dinophysistoxin 1 vary with different dosages in animal models. For instance, acute oral LD50 values for DTX1 have been found to be 897 μg/kg . At high doses, DTX1 can cause toxic or adverse effects .

Metabolic Pathways

The metabolic pathways that Dinophysistoxin 1 is involved in are primarily related to its interactions with protein phosphatases. These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

Dinophysistoxin 1 is transported and distributed within cells and tissues. In mussels fed with a DTX1-producing microalga, an increase in DTX1 was observed in the digestive gland, kidneys, and gills .

Subcellular Localization

It is known that DTX1 can disrupt the integrity of Caco-2 monolayers, which may suggest its localization at the cell membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dinofisistoxina-1 es compleja debido a su intrincada estructura molecular. Implica múltiples pasos, incluida la formación de anillos de poliéter y la introducción de varios grupos funcionales. La ruta sintética típicamente comienza con moléculas orgánicas más simples, que se construyen gradualmente a través de una serie de reacciones como condensaciones aldólicas, adiciones de Michael y ciclaciones. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, el pH y el uso de catalizadores específicos para garantizar la formación correcta del producto deseado .

Métodos de producción industrial: La producción industrial de dinofisistoxina-1 no es común debido a su toxicidad y la complejidad de su síntesis. puede aislarse de fuentes naturales, como mariscos contaminados, utilizando técnicas como la espectrometría de masas en tándem de cromatografía líquida. Este método permite la cuantificación y purificación precisas de la toxina a partir de muestras biológicas .

Análisis De Reacciones Químicas

Tipos de reacciones: La dinofisistoxina-1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales dentro de la molécula, alterando potencialmente su toxicidad y actividad biológica.

Reducción: Las reacciones de reducción pueden convertir la dinofisistoxina-1 en derivados menos tóxicos.

Reactivos y condiciones comunes:

Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos de sustitución: Como halógenos o nucleófilos en condiciones específicas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir análogos menos tóxicos .

Comparación Con Compuestos Similares

Okadaic Acid: Another member of the okadaic acid group of toxins, known for its similar mechanism of action and toxicity.

Dinophysistoxin-2: A structural analog of dinophysistoxin-1 with slightly different toxicity and biological effects.

Dinophysistoxin-3: Another analog that is often found in contaminated shellfish alongside dinophysistoxin-1

Uniqueness: Dinophysistoxin-1 is unique due to its higher oral toxicity compared to other members of the okadaic acid group. Its ability to disrupt tight-junction proteins and cross the intestinal epithelium more effectively makes it particularly potent .

Propiedades

Número CAS |

81720-10-7 |

|---|---|

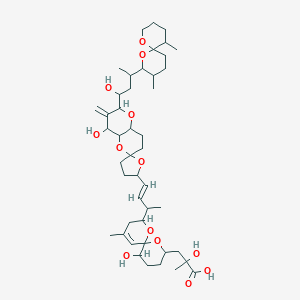

Fórmula molecular |

C45H70O13 |

Peso molecular |

819.0 g/mol |

Nombre IUPAC |

(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-2-[(1S,3S)-3-[(2S,3R,6R,11R)-3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36+,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1 |

Clave InChI |

CLBIEZBAENPDFY-OOVUYDAUSA-N |

SMILES |

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

SMILES isomérico |

C[C@@H]1CC[C@]2([C@@H](CCCO2)C)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O |

SMILES canónico |

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

melting_point |

134°C |

Key on ui other cas no. |

81720-10-7 |

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

35S-methylokadaic acid dinophysistoxin 1 dinophysistoxin-1 dinophytoxin-1 DTX-1 protein, Dinophysis DTX1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.